Dimethylmercury

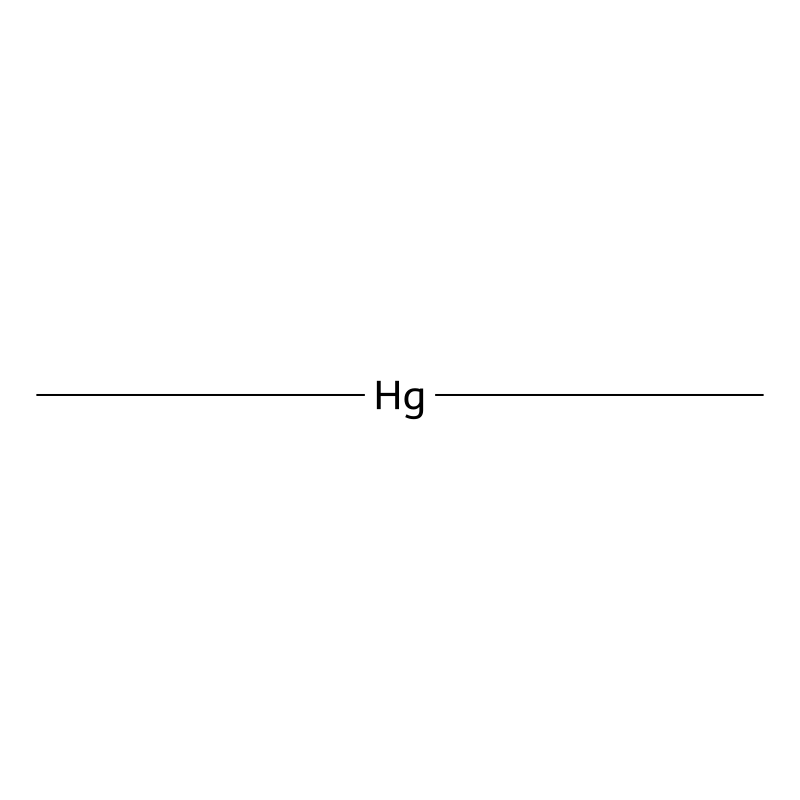

CH3HgCH3

C2H6Hg

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3HgCH3

C2H6Hg

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dimethylmercury is an organomercury compound with the chemical formula and a CAS number of 593-74-8. It appears as a colorless liquid with a weak, sweet odor, and is notable for being highly toxic and volatile, with a vapor pressure of 50-82 mm Hg at 20°C . Dimethylmercury is classified as a hazardous substance due to its severe health risks, including neurotoxicity and potential carcinogenic effects. It can be absorbed through the skin, inhaled, or ingested, leading to mercury poisoning characterized by symptoms such as irritability, weakness, and neurological damage .

Dimethylmercury is recognized for its extreme toxicity. It acts as a potent neurotoxin, leading to irreversible neurological damage even from minimal exposure. Its ability to cross biological membranes makes it particularly dangerous; it can penetrate rubber gloves and other protective barriers rapidly . The compound has been implicated in severe health outcomes, including death from mercury poisoning. Notably, the tragic case of chemist Karen Wetterhahn highlighted its lethal potential when she was exposed to dimethylmercury through her gloves .

Dimethylmercury has limited applications primarily due to its toxicity. It was once used as a methylating agent in organic synthesis but has since been largely replaced by less hazardous reagents like dimethylzinc and Grignard reagents due to safety concerns . Its primary relevance today lies in research contexts where understanding its toxicological effects is crucial.

Research on dimethylmercury's interactions emphasizes its reactivity with biological systems and environmental components. Studies have shown that it can form complexes with proteins and other biomolecules, leading to toxic effects at cellular levels. Interaction studies also focus on understanding how dimethylmercury behaves in aquatic environments and its potential for bioaccumulation in food chains .

Dimethylmercury is part of a broader class of organomercury compounds. Here are some similar compounds:

| Compound | Chemical Formula | Toxicity | Uses |

|---|---|---|---|

| Methylmercury | CH₃Hg | Highly toxic | Pesticide (historically) |

| Ethylmercury | C₂H₅Hg | Toxic | Vaccine preservative (thimerosal) |

| Phenylmercury | C₆H₅Hg | Toxic | Laboratory reagent |

Uniqueness of Dimethylmercury

Dimethylmercury's uniqueness lies in its extreme toxicity and ability to cause severe neurological damage even at very low exposure levels. Unlike methylmercury, which is primarily found in environmental contexts (e.g., fish), dimethylmercury poses risks in laboratory settings due to its high volatility and rapid penetration through protective materials. This makes it one of the most dangerous compounds within the organomercury family .

Historical Development of Synthetic Methods

The synthesis of dimethylmercury dates to 1857, when George Buckton first prepared it via the reaction of methylmercury iodide (CH₃HgI) with potassium cyanide (KCN):

$$ 2 \, \text{CH}3\text{HgI} + 2 \, \text{KCN} \rightarrow \text{Hg(CH}3\text{)}2 + 2 \, \text{KI} + (\text{CN})2 + \text{Hg} $$ .

Edward Frankland later developed an alternative method in 1863 using sodium amalgam (NaHg) and methyl iodide (CH₃I):

$$ \text{Hg} + 2 \, \text{Na} + 2 \, \text{CH}3\text{I} \rightarrow \text{Hg(CH}3\text{)}_2 + 2 \, \text{NaI} $$ .

These early methods established foundational routes for organomercury synthesis, though they posed significant safety risks due to the extreme toxicity of dimethylmercury .

Alkylation Reactions Involving Mercury Salts

Alkylation of mercury salts remains a cornerstone of dimethylmercury synthesis. A prominent approach involves the reaction of methylmagnesium chloride (CH₃MgCl) with mercuric chloride (HgCl₂) in tetrahydrofuran (THF):

$$ 2 \, \text{CH}3\text{MgCl} + \text{HgCl}2 \rightarrow \text{Hg(CH}3\text{)}2 + 2 \, \text{MgCl}2 $$ .

This method yields high-purity dimethylmercury (>99%) under controlled anhydrous conditions . Another pathway utilizes methyllithium (LiCH₃) with HgCl₂:

$$ \text{HgCl}2 + 2 \, \text{LiCH}3 \rightarrow \text{Hg(CH}3\text{)}_2 + 2 \, \text{LiCl} $$ .

These reactions exploit the electrophilicity of Hg²⁺, facilitating nucleophilic attack by methyl groups.

Grignard Reagent Applications in Organomercurial Synthesis

Grignard reagents (RMgX) are pivotal in synthesizing diorganomercury compounds. The general reaction involves transmetallation:

$$ 2 \, \text{RMgX} + \text{HgX}2 \rightarrow \text{HgR}2 + 2 \, \text{MgX}2 $$ .

For dimethylmercury, ethylmagnesium bromide (C₂H₅MgBr) reacts with HgCl₂:

$$ 2 \, \text{C}2\text{H}5\text{MgBr} + \text{HgCl}2 \rightarrow \text{Hg(C}2\text{H}5\text{)}_2 + 2 \, \text{MgBrCl} $$ .

The Schlenk equilibrium governs reagent speciation in ethereal solutions, favoring dimeric and oligomeric magnesium intermediates .

Modern Disproportionation Techniques with Polyamines

Disproportionation of methylmercury salts using polyamines offers a safer and efficient route. Polyethyleneimine (PEI) facilitates the reaction:

$$ 2 \, \text{CH}3\text{HgX} \xrightarrow{\text{polyamine}} \text{Hg(CH}3\text{)}2 + \text{HgX}2 $$ .

For example, methylmercury chloride (CH₃HgCl) reacts with PEI in water, yielding insoluble dimethylmercury and a soluble mercury-polyamine complex . This method avoids hazardous Grignard reagents and operates under aqueous conditions, enhancing scalability .

Comparative Analysis of Reaction Mechanisms

The Grignard method excels in yield but requires stringent anhydrous conditions. In contrast, polyamine-mediated disproportionation operates in water, mitigating explosion risks . Mechanistically, the latter involves sulfide or thiol groups on polyamines stabilizing transition states during methyl transfer . Quantum chemical calculations suggest Hg–Hg interactions in (CH₃Hg)₂S intermediates lower activation barriers for dimethylmercury formation .

Dimethylmercury, with the chemical formula (CH₃)₂Hg, exhibits a distinctive linear molecular geometry where the two methyl groups are positioned at opposite sides of the central mercury atom [1]. The molecule adopts a linear structure with carbon-mercury-carbon bond angles of approximately 180 degrees, which is characteristic of sp hybridization at the mercury center [1] [3]. This linear configuration is consistent with quantum-mechanical predictions and represents the most common bond arrangement in organomercury compounds [13].

The mercury-carbon bond lengths in dimethylmercury have been precisely determined through various analytical techniques. Electron diffraction studies in the gas phase have measured the mercury-carbon bond length to be 2.083 Å [13]. This value has been confirmed by spectroscopic methods, with Raman spectroscopy yielding a slightly longer bond length of 2.094 Å [13]. The consistency between these measurements demonstrates the stability of the molecular structure [1] [13].

The bonding in dimethylmercury involves significant covalent character, though the high electronegativity of mercury (Pauling EN = 2.00) influences the electronic distribution within the molecule [1]. This relatively high electronegativity for a metal contributes to the remarkable stability of the mercury-carbon bonds compared to other organometallic compounds [1] [3]. The molecule exhibits D₃ₕ symmetry with essentially free rotation of the methyl groups around the central axis [7].

Table 1: Structural Parameters of Dimethylmercury

| Parameter | Value | Method of Determination |

|---|---|---|

| Hg-C bond length | 2.083 Å | Electron diffraction [13] |

| Hg-C bond length | 2.094 Å | Raman spectroscopy [13] |

| C-Hg-C bond angle | 180° | Theoretical and experimental [1] [7] |

| Molecular symmetry | D₃ₕ | Spectroscopic analysis [7] |

| Dipole moment | 0.71 D | Experimental measurement [9] |

The stability of dimethylmercury is notably higher than that of comparable organometallic compounds, particularly those containing zinc or cadmium [1]. This enhanced stability is reflected in its resistance to hydrolysis, as dimethylmercury remains stable in water and reacts with mineral acids at significant rates only at elevated temperatures [1]. In contrast, analogous organocadmium and organozinc compounds hydrolyze rapidly under similar conditions [1] [3].

Thermodynamic Properties (Melting/Boiling Points)

Dimethylmercury exists as a colorless liquid at standard temperature and pressure, with well-defined thermodynamic properties that have been extensively characterized [3] [4]. The compound has a melting point of -43°C (-45°F; 230 K), making it liquid across a wide temperature range encountered in laboratory and environmental conditions [17] [19]. Its boiling point has been determined to be between 93-94°C (199-201°F; 366-367 K) at standard pressure [17] [19].

The density of dimethylmercury is 2.961 g/mL at 25°C, which is significantly higher than water and most organic solvents due to the presence of the heavy mercury atom [3] [17]. This high density contributes to its distinctive physical behavior in solution and environmental systems [3]. The refractive index (nD20) of dimethylmercury has been measured at 1.5452, providing another characteristic physical property useful for identification and purity assessment [4].

Table 2: Thermodynamic Properties of Dimethylmercury

| Property | Value | Reference Conditions |

|---|---|---|

| Melting point | -43°C (-45°F; 230 K) | Standard pressure [17] [19] |

| Boiling point | 93-94°C (199-201°F; 366-367 K) | Standard pressure [17] [19] |

| Density | 2.961 g/mL | At 25°C [3] [17] |

| Refractive index (nD20) | 1.5452 | At 20°C [4] |

| Molar volume | 77.9 mL/mol | Calculated [9] |

| Vapor pressure | 58.8 mm Hg | At 23.7°C [5] |

The vapor pressure of dimethylmercury is notably high at 58.8 mm Hg at 23.7°C, indicating its significant volatility at room temperature [5]. This high vapor pressure is an important physical characteristic that influences its behavior in environmental and laboratory settings [5]. The compound's volatility is further evidenced by the fact that a cubic meter of saturated air could potentially hold more than 600 g of mercury in the form of dimethylmercury vapor [5].

The thermodynamic stability of dimethylmercury is reflected in its heat of formation (ΔH°f), which has been determined to be +75.3 kJ/mol [3]. This mildly endothermic value indicates that the compound is less energetically stable than its elemental components but possesses sufficient kinetic stability to exist under normal conditions [3].

Solubility and Phase Behavior in Organic Solvents

Dimethylmercury exhibits distinctive solubility characteristics that significantly influence its behavior in various media [3] [4]. The compound is notably insoluble in water, with reported water solubility values of approximately 1 g/L [6]. This limited water solubility contrasts with its excellent solubility in most organic solvents, making it primarily distributed in organic phases when present in mixed systems [3] [4].

In organic media, dimethylmercury demonstrates high solubility across a wide range of solvents with varying polarities [3] [4]. It is very soluble in ethanol and ethyl ether, allowing for effective extraction and purification using these solvents [3]. The compound also dissolves readily in other common organic solvents including acetone, benzene, and various hydrocarbons [4] [21].

Table 3: Solubility of Dimethylmercury in Various Solvents

| Solvent | Solubility | Conditions |

|---|---|---|

| Water | Insoluble to slightly soluble (≈1 g/L) | Room temperature [3] [6] |

| Ethanol | Very soluble | Room temperature [3] |

| Ethyl ether | Very soluble | Room temperature [3] |

| Dimethyl sulfoxide (DMSO) | ≥100 mg/mL | At 27°C [21] |

| Acetone | ≥100 mg/mL | At 27°C [21] |

| 95% Ethanol | 10-50 mg/mL | At 27°C [21] |

| Benzene | Good solubility | Room temperature [4] |

The partition behavior of dimethylmercury between aqueous and organic phases is characterized by its preference for the organic phase, with a reported log₁₀ partition coefficient (octanol/water) of 2.59 [9]. This lipophilic character explains its tendency to accumulate in organic-rich environmental compartments and biological tissues [9] [20].

The phase behavior of dimethylmercury in solution is influenced by its molecular structure and the nature of intermolecular forces [3] [9]. As a non-polar molecule with limited capacity for hydrogen bonding, dimethylmercury interacts primarily through dispersion forces with non-polar solvents [3]. This explains its excellent miscibility with hydrocarbons and other non-polar organic media [3] [4].

When dissolved in lower alcohols, dimethylmercury does not undergo violent decomposition, which is notable given the reactivity of many other organometallic compounds in protic solvents [3]. This stability in alcoholic solutions further demonstrates the unique chemical properties of the mercury-carbon bonds in this compound [3] [4].

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dimethylmercury has been extensively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ¹⁹⁹Hg nucleus, which has a nuclear spin of 1/2 and a natural abundance of approximately 17% [12] [18]. The compound serves as an important reference standard for ¹⁹⁹Hg NMR spectroscopy due to its well-defined spectral characteristics and chemical stability [12] [18].

In proton (¹H) NMR, dimethylmercury exhibits a distinctive signal for the methyl protons that is coupled to the ¹⁹⁹Hg nucleus with a coupling constant (²J) of approximately 100 Hz [12] [18]. This strong coupling allows for accurate measurement of the ¹⁹⁹Hg inverse 90° pulse in two-dimensional NMR experiments, making dimethylmercury valuable for optimizing parameters in coherence transfer NMR experiments [12] [18].

The ¹⁹⁹Hg NMR chemical shift of dimethylmercury serves as a reference point (δ = 0 ppm) for other mercury compounds, providing a standardized scale for comparing mercury environments in various chemical structures [12] [18]. Unlike many other mercury compounds, the chemical shift of dimethylmercury is relatively insensitive to solvent effects, temperature variations, ionic strength, concentration, and pH, making it an ideal reference standard [18].

Table 5: NMR Spectroscopic Data for Dimethylmercury

| Parameter | Value | Experimental Conditions |

|---|---|---|

| ¹H NMR chemical shift | Characteristic methyl signal | Referenced to TMS [12] |

| ¹H-¹⁹⁹Hg coupling constant (²J) | 100 Hz | Standard conditions [12] [18] |

| ¹⁹⁹Hg NMR reference | 0 ppm | Standard reference [18] |

| ¹⁹⁹Hg natural abundance | ~17% | - |

| ¹⁹⁹Hg nuclear spin | 1/2 | - |

Infrared (IR) Spectroscopy

The infrared spectrum of dimethylmercury has been thoroughly investigated, providing valuable information about its molecular vibrations and structural characteristics [7]. The IR spectrum, along with Raman spectroscopy data, supports the linear C-Hg-C structure of the molecule and confirms the D₃ₕ symmetry with essentially free rotation of the methyl groups [7].

Normal coordinate analysis of the fundamental frequencies observed in the IR spectrum has allowed for the determination of valence-type force constants for the molecule [7]. The force constants pertaining to the methyl groups in dimethylmercury agree well with values obtained for other molecules, while other force constants indicate the relatively easy deformability of the C-Hg-C figure axis [7].

The C-Hg stretching force constant has been determined to be 2.45×10⁵ dynes/cm, which provides insight into the bond strength and can be related to atomic parameters in the molecule [7]. Comparative analysis with dimethylzinc (which has a C-Zn stretching force constant of 2.39×10⁵ dynes/cm) suggests greater ionic character in the C-Zn bond compared to the C-Hg bond [7].

Mass Spectrometry (MS)

Mass spectrometric analysis of dimethylmercury provides critical information about its molecular weight, fragmentation patterns, and isotopic distribution [8] [14]. The compound has a monoisotopic mass of 232.017593 and an average mass of 230.660, reflecting the isotopic composition of mercury [8].

Mass spectrometry has been employed in analytical methods for detecting dimethylmercury in environmental and laboratory samples [14] [16]. Techniques such as gas chromatography coupled with atomic fluorescence spectrophotometry (CV-GC-AFS) and reverse-phase chromatography with inductively coupled plasma mass spectrometry (RP-ICP-MS) have been developed for the quantification of dimethylmercury and related organomercury compounds [16].

These advanced analytical methods allow for the detection of dimethylmercury at very low concentrations, which is essential for environmental monitoring and research applications [14] [16]. The distinctive mass spectral pattern of dimethylmercury, influenced by the seven stable isotopes of mercury, provides a characteristic fingerprint for identification purposes [8] [14].

Physical Description

Boiling Point

Flash Point

Vapor Density

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.5

LogP

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Carcinogens, Flammable - 3rd degree